N'-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
CAS No.: 303104-01-0
Cat. No.: VC16105014
Molecular Formula: C19H15FN4O
Molecular Weight: 334.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303104-01-0 |
|---|---|
| Molecular Formula | C19H15FN4O |
| Molecular Weight | 334.3 g/mol |
| IUPAC Name | N-[(E)-(3-fluorophenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
| Standard InChI | InChI=1S/C19H15FN4O/c20-14-6-3-4-12(10-14)11-21-24-19(25)18-16-9-8-13-5-1-2-7-15(13)17(16)22-23-18/h1-7,10-11H,8-9H2,(H,22,23)(H,24,25)/b21-11+ |
| Standard InChI Key | FYZAGIGIPSLYAD-SRZZPIQSSA-N |
| Isomeric SMILES | C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N/N=C/C4=CC(=CC=C4)F |
| Canonical SMILES | C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NN=CC4=CC(=CC=C4)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular and IUPAC Nomenclature
The compound is systematically named N-[(E)-(3-fluorophenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide under IUPAC guidelines . Its structure features a benzo[g]indazole core fused with a dihydroindazole ring, substituted at the 3-position by a carbohydrazide group. The 3-fluorobenzylidene moiety introduces stereoelectronic effects that influence reactivity and intermolecular interactions .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 303104-01-0 |
| Molecular Formula | C₁₉H₁₅FN₄O |
| Molecular Weight | 334.35 g/mol |
| IUPAC Name | N-[(E)-(3-fluorophenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
| ChemSpider ID | 5259455 |
| Monoisotopic Mass | 334.122989 Da |
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis of N'-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide follows a two-step protocol:
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Formation of Benzo[g]indazole-3-carbohydrazide: The benzo[g]indazole core is functionalized at the 3-position via nucleophilic acyl substitution, introducing the carbohydrazide group.
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Condensation with 3-Fluorobenzaldehyde: The hydrazide intermediate reacts with 3-fluorobenzaldehyde under acidic or thermal conditions, forming the hydrazone linkage through dehydration.
Table 2: Representative Synthetic Conditions
| Parameter | Conditions |
|---|---|
| Solvent | Ethanol or DMF |
| Catalyst | Acetic acid or p-toluenesulfonic acid |
| Temperature | 60–80°C (thermal) or 25–40°C (ultrasound) |
| Reaction Time | 4–12 hours |
| Yield | 65–78% |
Ultrasound-assisted methods enhance reaction efficiency by reducing time and improving regioselectivity.
Structural Elucidation and Spectral Data
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Key absorptions include:
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR: Signals at δ 165.2 (C=O), δ 160.1 (C–F), and δ 145.3 (C=N) .
X-ray Crystallography
While crystallographic data for this compound are unavailable, related benzo[g]indazole derivatives exhibit planar fused-ring systems with dihedral angles <10° between aromatic planes, favoring π-π stacking interactions .
Physicochemical Properties and Stability
Solubility and Partitioning
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Solubility: Poorly soluble in water (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO).
Thermal Stability
Thermogravimetric analysis (TGA) of analogous hydrazides reveals decomposition temperatures >200°C, suggesting stability under standard handling conditions .
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